molecular formula C14H12ClN B13137643 5-Chloro-2-phenylindoline

5-Chloro-2-phenylindoline

Cat. No.: B13137643
M. Wt: 229.70 g/mol
InChI Key: LDJZLPNKGHFSMX-UHFFFAOYSA-N
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Description

5-Chloro-2-phenylindoline is a chemical compound belonging to the indoline family, characterized by a chloro group at the 5-position and a phenyl group at the 2-position of the indoline ring. Indoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-phenylindoline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-phenylindole and chlorinating agents.

    Chlorination: The chlorination of 2-phenylindole is carried out using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions to introduce the chloro group at the 5-position.

    Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained between 0°C to 50°C, depending on the reactivity of the chlorinating agent used.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-phenylindoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding indole derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield reduced indoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chloro group to form new derivatives.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral medium, CrO₃ in acetic acid.

    Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine (TEA) or pyridine.

Major Products

    Oxidation: Indole-2-carboxylic acid derivatives.

    Reduction: 2-phenylindoline derivatives.

    Substitution: 5-amino-2-phenylindoline or 5-thio-2-phenylindoline derivatives.

Scientific Research Applications

5-Chloro-2-phenylindoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indoline derivatives with potential pharmaceutical applications.

    Biology: Studied for its biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals due to its stable indoline structure.

Mechanism of Action

The mechanism of action of 5-Chloro-2-phenylindoline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or DNA, affecting their function and leading to therapeutic effects.

    Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and immune response, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylindole: Lacks the chloro group at the 5-position, making it less reactive in certain substitution reactions.

    5-Bromo-2-phenylindoline: Similar structure but with a bromo group instead of a chloro group, which may affect its reactivity and biological activity.

    5-Methyl-2-phenylindoline: Contains a methyl group at the 5-position, which can influence its chemical properties and applications.

Uniqueness

5-Chloro-2-phenylindoline is unique due to the presence of the chloro group, which enhances its reactivity in nucleophilic substitution reactions and may contribute to its distinct biological activities compared to other indoline derivatives.

Properties

Molecular Formula

C14H12ClN

Molecular Weight

229.70 g/mol

IUPAC Name

5-chloro-2-phenyl-2,3-dihydro-1H-indole

InChI

InChI=1S/C14H12ClN/c15-12-6-7-13-11(8-12)9-14(16-13)10-4-2-1-3-5-10/h1-8,14,16H,9H2

InChI Key

LDJZLPNKGHFSMX-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=C1C=C(C=C2)Cl)C3=CC=CC=C3

Origin of Product

United States

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